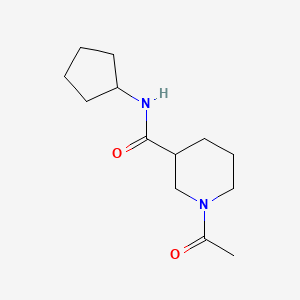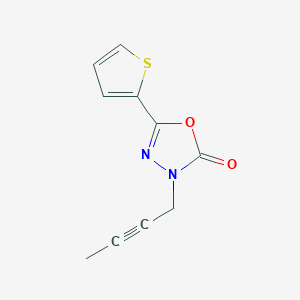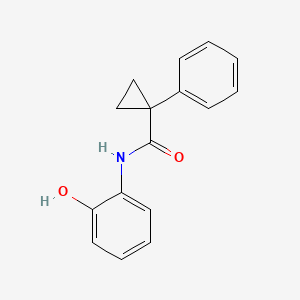![molecular formula C23H25N3O B7565416 N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide, also known as CPP-Acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been found to enhance the long-term potentiation (LTP) of synapses, which is essential for learning and memory. In cancer research, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been used as a lead compound for the development of novel drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee enhances the activity of the NMDA receptor, leading to an increase in LTP and improved cognitive function.
Biochemical and Physiological Effects
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been shown to have various biochemical and physiological effects. In addition to its effects on the NMDA receptor, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival and growth of neurons. N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has also been shown to reduce inflammation and oxidative stress in the brain, which are associated with various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory. However, one of the limitations of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is its poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for research on N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee. One area of interest is the development of novel drugs based on N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee for the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee on the NMDA receptor and other targets. Finally, there is a need for further studies to determine the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee in animal models and humans.
Synthesis Methods
The synthesis of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee involves the reaction of 4-pyrazol-1-ylbenzylamine with cyclopentylbenzylbromide and subsequent acetylation with acetic anhydride. The yield of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is around 60%, and the compound can be purified using column chromatography.
properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-22(17-18-11-13-21(14-12-18)26-16-6-15-24-26)25-23(20-9-4-5-10-20)19-7-2-1-3-8-19/h1-3,6-8,11-16,20,23H,4-5,9-10,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKEYKXCXQTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)

![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)


![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)